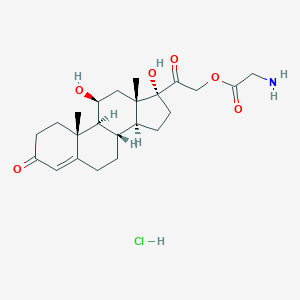
Glycine hydrochloride 21-ester with cortisol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine hydrochloride 21-ester with cortisol, also known as Glycine-Cortisol, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is a derivative of cortisol, a hormone that plays a crucial role in regulating various physiological processes in the body. Glycine-Cortisol has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of Glycine hydrochloride 21-ester with cortisolisol is similar to that of cortisol. It binds to the glucocorticoid receptor in the cytoplasm of target cells, leading to the activation of various downstream signaling pathways. This ultimately results in the regulation of gene expression and the modulation of various physiological processes, including metabolism, immune function, and stress response.
Biochemische Und Physiologische Effekte
Glycine hydrochloride 21-ester with cortisolisol has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate the expression of various genes involved in metabolism, immune function, and stress response. It has also been found to modulate the activity of various enzymes and signaling pathways, leading to changes in cellular function and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using Glycine hydrochloride 21-ester with cortisolisol in lab experiments is its ability to mimic the effects of cortisol on various physiological processes. This makes it a valuable tool for studying the role of cortisol in the body. However, there are also some limitations to its use. For example, Glycine hydrochloride 21-ester with cortisolisol may not accurately reflect the effects of cortisol under all physiological conditions, and its effects may be influenced by other factors, such as the presence of other hormones or drugs.
Zukünftige Richtungen
There are many potential future directions for research on Glycine hydrochloride 21-ester with cortisolisol. One area of interest is the development of new analogs or derivatives of Glycine hydrochloride 21-ester with cortisolisol that may have improved properties or efficacy. Another area of interest is the use of Glycine hydrochloride 21-ester with cortisolisol in the development of new therapies for various diseases, including metabolic disorders, autoimmune diseases, and cancer. Additionally, further research is needed to fully understand the mechanisms of action of Glycine hydrochloride 21-ester with cortisolisol and its effects on various physiological processes.
Synthesemethoden
The synthesis of Glycine hydrochloride 21-ester with cortisolisol involves the esterification of cortisol with glycine hydrochloride. This reaction is typically carried out using a variety of chemical reagents, including sulfuric acid, hydrochloric acid, and acetic anhydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Glycine hydrochloride 21-ester with cortisolisol has been extensively studied for its scientific research applications. One of the key areas of research has been its use as a tool for studying the mechanisms of action of cortisol and related hormones. Glycine hydrochloride 21-ester with cortisolisol has been found to mimic the effects of cortisol on various physiological processes, making it a valuable tool for studying the role of cortisol in the body.
Eigenschaften
CAS-Nummer |
128887-42-3 |
|---|---|
Produktname |
Glycine hydrochloride 21-ester with cortisol |
Molekularformel |
C23H34ClNO6 |
Molekulargewicht |
456 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-aminoacetate;hydrochloride |
InChI |
InChI=1S/C23H33NO6.ClH/c1-21-7-5-14(25)9-13(21)3-4-15-16-6-8-23(29,18(27)12-30-19(28)11-24)22(16,2)10-17(26)20(15)21;/h9,15-17,20,26,29H,3-8,10-12,24H2,1-2H3;1H/t15-,16-,17-,20+,21-,22-,23-;/m0./s1 |
InChI-Schlüssel |
VNWIZXYGJMNNTO-BXYOYJPQSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CN)O)C)O.Cl |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CN)O)C)O.Cl |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CN)O)C)O.Cl |
Synonyme |
[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,1 1,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl ] 2-aminoacetate hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B161216.png)


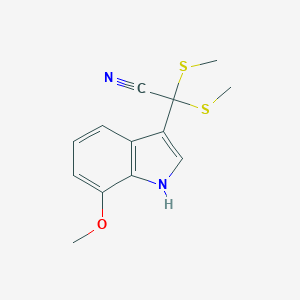

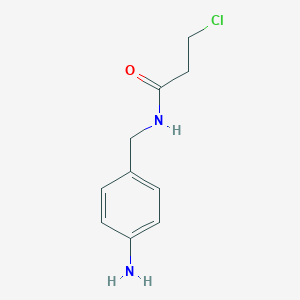
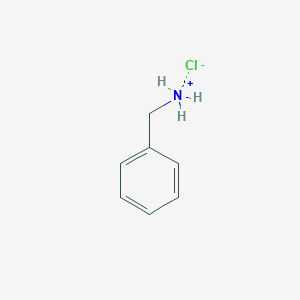


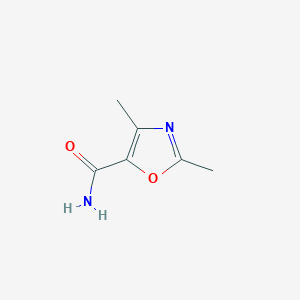
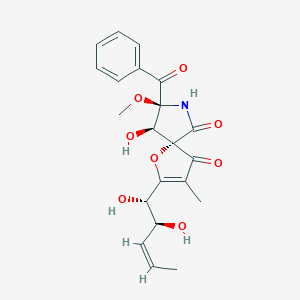
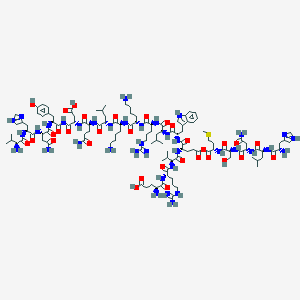

![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)